1-Nitro-2,3-di(2-pyridinyl)indolizine is a complex nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro and pyridinyl substituents in this compound enhances its chemical reactivity and biological profile, making it a subject of interest in various fields of research.
1-Nitro-2,3-di(2-pyridinyl)indolizine is classified as a nitroindolizine due to the presence of a nitro group, alongside being categorized under heterocyclic compounds due to its ring structure containing nitrogen atoms. It also falls under the broader category of aromatic compounds, given its conjugated pi-electron system.
The synthesis of 1-nitro-2,3-di(2-pyridinyl)indolizine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type. For example, using a solvent-free approach with copper bromide has shown promising results in synthesizing various indolizines efficiently .
The molecular structure of 1-nitro-2,3-di(2-pyridinyl)indolizine features:
The compound's molecular formula is CHNO, with a molecular weight of approximately 270.25 g/mol. The structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
1-Nitro-2,3-di(2-pyridinyl)indolizine can participate in various chemical reactions:
Reactions involving this compound typically require careful monitoring due to the potential for multiple products resulting from regioselective substitutions or rearrangements.
The mechanism by which 1-nitro-2,3-di(2-pyridinyl)indolizine exerts its effects—particularly in biological contexts—often involves interactions with cellular targets such as enzymes or receptors. The nitro group may undergo reduction within biological systems, leading to reactive intermediates that can interact with nucleophiles.
Studies have shown that similar indolizine derivatives exhibit significant biological activities including antimicrobial and anticancer effects, suggesting potential pathways for therapeutic applications .
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
1-Nitro-2,3-di(2-pyridinyl)indolizine has potential applications in:
Indolizine represents a privileged bicyclic heterocyclic scaffold comprising fused five- and six-membered rings, with the bridgehead nitrogen atom serving as a pivotal structural and electronic feature. This 10π-electron system exhibits a unique electronic asymmetry: the five-membered ring displays π-excessive ("pyrrole-like") character, while the six-membered ring demonstrates π-deficient ("pyridine-like") properties. Such duality facilitates diverse chemical reactivity and underpins its utility in pharmaceutical and materials chemistry [3] [7]. The introduction of specific substituents—notably nitro groups and pyridinyl rings—imparts distinctive physicochemical and biological properties. 1-Nitro-2,3-di(2-pyridinyl)indolizine (IUPAC: 1-Nitro-2,3-di(pyridin-2-yl)indolizine; C₁₈H₁₂N₄O₂; MW 316.32 g/mol) exemplifies a structurally complex indolizine derivative where strategic functionalization enhances its potential as a bioactive compound or synthetic intermediate [5] [10].
Indolizines belong to the broader class of fused nitrogen heterocycles, with systematic classification depending on saturation state and fusion patterns:
Table 1: Structural Taxonomy of Key Indolizine Systems
Class | Saturation | Ring Fusion | Representative Core Structure | Distinctive Feature |
---|---|---|---|---|
Indolizine | Aromatic (Unsaturated) | None | Planar 10π-electron system | |
1-Nitro-2,3-dipyridinyl indolizine | Aromatic | None; 1-NO₂, 2,3-di(2-pyridyl) substituents | [Compound CID 977355] [1] [5] | Extended π-conjugation via substituents |
Dihydroindolizine | Partially Saturated | None | Non-planar ring junction | Chiral centers possible |
Indolizidine | Fully Saturated | None | Bicyclic amine | Core of numerous alkaloids (e.g., swainsonine) |
Pyrrolo[1,2-a]quinoline | Aromatic | Linearly fused 6/6/5 system | Angularly fused tricycle | Expanded π-surface |
1-Nitro-2,3-di(2-pyridinyl)indolizine occupies a distinct niche within this taxonomy. It retains the fully aromatic indolizine core but features two critical modifications:
Crystallographic studies reveal the dihydroindolizine precursor (C₁₈H₁₄N₄O₂) exhibits significant bond length distortion in the five-membered ring (average C-C bond length ~1.51 Å vs. 1.40 Å in aromatic indolizines), confirming ring strain. Only the anti-diastereomers crystallize, stabilized by intermolecular π-stacking (~3.70 Å) between adjacent pyridinyl rings [2] [6] [10].
The synergistic interplay between the nitro group and pyridinyl rings defines the chemical and biological profile of 1-nitro-2,3-di(2-pyridinyl)indolizine:
Table 2: Biological Activity Profile of Structurally Related Nitro/Pyridinyl Compounds
Compound Type | Target Pathogen | Activity (MIC) | Reference Activity (MIC) | Mechanism Notes |
---|---|---|---|---|
Amino-substituted pyridyl ethers/esters | K. pneumoniae | 0.16 mM | AgSD: 0.18 mM | Bacteriostatic |
Nitro-substituted pyridyl ethers/esters | K. pneumoniae | 0.23–0.26 mM | AgSD: 0.18 mM | Initial bactericidal → exponential regrowth |
All nitro/amino pyridyl analogs | MDR K. pneumoniae | 0.22–0.24 mM | AgSD: 0.13 mM | Bactericidal |
The synthesis of complex indolizines like 1-nitro-2,3-di(2-pyridinyl)indolizine builds upon decades of methodology development:
Modern Byproduct Discovery (2009): The serendipitous synthesis of 1-nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine (the reduced precursor) marked a significant advance. This occurred during a nitroaldol (Henry) reaction between:2-(Nitromethyl)pyridine
+ N-(Pyridin-2-ylmethylidene)methaneamine
Catalyst: Hydrotalcite Syntal 696Conditions: Anhydrous THF, 60°C, 8 hours [2] [6] [10].Mechanism Insight: The reaction likely proceeds via initial nitroaldol addition, followed by an intramolecular Mannich-type cyclization and dehydration/oxidation to yield the aromatic indolizine. However, the dihydroindolizine was isolated as a crystalline byproduct under specific work-up conditions (THF dissolution of the brown residue post-ether extraction). NMR (¹H, ¹³C, DEPT, HSQC, HMBC) unequivocally confirmed its structure and the anti-relative configuration of the two stereocenters in the dihydro species [10].
Contemporary Trends (2016-Present): While direct synthesis of the fully aromatic target compound wasn't detailed in the provided results, current literature emphasizes:
Table 3: Key Milestones in the Synthesis of 2,3-Dipyridinyl Indolizines
Year | Development | Key Reactants/Conditions | Outcome/Limitation | Citation |
---|---|---|---|---|
1972 | Synthesis of 2-(Nitromethyl)pyridine | Feuer & Lawrence Method | Enabled nitroaldol routes | [6] [10] |
2005 | Nitroaldol reactions using Hydrotalcite catalysts | Cwik et al. optimized conditions | Improved yield/selectivity for β-nitroamine intermediates | [6] [10] |
2009 | Isolation of 1-Nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine | Nitroaldol reaction byproduct; Crystallized from THF | Confirmed anti-diastereomers; Precursor to target | [2] [6] [10] |
2016-2024 | Advances in π-expanded indolizines & direct C-H functionalization | Metal catalysis; Annulation strategies | Efficient routes to aromatic analogs | [8] |
The trajectory of indolizine synthesis illustrates a shift from fortuitous discovery towards rational design, enabling targeted access to highly functionalized derivatives like 1-nitro-2,3-di(2-pyridinyl)indolizine for advanced applications.
Compounds Mentioned: 1-Nitro-2,3-di(2-pyridinyl)indolizine, 1-Nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine, 2-(Nitromethyl)pyridine, N-(Pyridin-2-ylmethylidene)methaneamine, Indolizine, Dihydroindolizine, Indolizidine, Pyrrolo[1,2-a]quinoline.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: